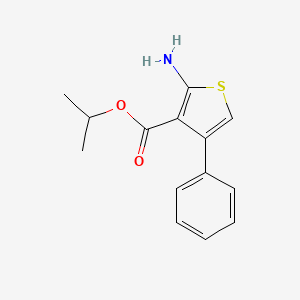

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTXADKTKIRQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

Substitution Reactions: The phenyl group and the amino group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents on the thiophene ring.

Esterification: The final step involves the esterification of the carboxyl group with isopropyl alcohol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Oxidation of the Amino Group

The primary amino group at position 2 undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electron density on the thiophene ring.

| Reagents/Conditions | Product | References |

|---|---|---|

| Potassium permanganate (KMnO₄) | Isopropyl 2-nitro-4-phenylthiophene-3-carboxylate | |

| Hydrogen peroxide (H₂O₂) | Nitroso intermediates (under mild conditions) |

The reaction mechanism involves the conversion of the –NH₂ group to –NO₂ via intermediate hydroxylamine and nitroso species. Oxidizing agents like KMnO₄ in acidic or neutral media drive complete nitro-group formation.

Hydrolysis of the Ester Group

The isopropyl ester at position 3 can be hydrolyzed to yield carboxylic acids or carboxylate salts, depending on conditions.

| Reagents/Conditions | Product | References |

|---|---|---|

| Aqueous HCl (acidic hydrolysis) | 2-Amino-4-phenylthiophene-3-carboxylic acid | , |

| NaOH (basic hydrolysis) | Sodium 2-amino-4-phenylthiophene-3-carboxylate |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a carboxylate intermediate.

Cyclocondensation with Isocyanates/Isothiocyanates

The amino group reacts with aryl isocyanates or isothiocyanates to form urea/thiourea derivatives, which cyclize into thienopyrimidines.

These reactions exploit the nucleophilicity of the amino group. Cyclization occurs via intramolecular attack of the urea/thiourea sulfur or nitrogen on the thiophene ring .

Suzuki Coupling at the Phenyl Substituent

The 4-phenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling structural diversification.

| Reagents/Conditions | Product | References |

|---|---|---|

| Pd(PPh₃)₄, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid | 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)thiophene derivative |

This reaction modifies the aryl substituent, enhancing π–π stacking potential in biological or material applications .

Bromination and Halogenation

Electrophilic aromatic substitution introduces halogens to the phenyl ring.

| Reagents/Conditions | Product | References |

|---|---|---|

| Br₂, FeBr₃ (catalytic) | 4-(4-Bromophenyl)thiophene derivative | , |

Bromination enhances steric bulk and electronic effects, useful in medicinal chemistry.

Dimerization via Amide Linkages

The carboxylic acid (post-hydrolysis) forms dimeric structures through amide bond formation.

| Reagents/Conditions | Product | References |

|---|---|---|

| Adipoyl chloride, pyridine | Bis(2-amino-4-phenylthiophene-3-carboxamide) |

Dimeric derivatives exhibit enhanced biological activity, particularly as plasminogen activator inhibitors .

Scientific Research Applications

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on formula; exact weight may vary.

Substituent Effects on Properties

- Ester Group Influence: The isopropyl ester (vs. This is critical in drug design for bioavailability optimization . Ethyl esters are more common in synthesis due to simpler starting materials, but isopropyl esters may offer stability advantages in certain formulations .

- Position 4 Substituents: Phenyl Group: Enhances aromatic π-π stacking in biological targets, a feature shared by the target compound and its ethyl analog . 4-Cyclohexylphenyl Group: Adds significant bulk and hydrophobicity, which may limit solubility but improve binding to hydrophobic protein pockets .

Biological Activity

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxylate moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of 303.42 g/mol. These structural components suggest potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes/Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. This interaction may inhibit enzymes involved in inflammation or microbial growth, leading to therapeutic effects.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by arresting the cell cycle and altering the expression of pro-apoptotic proteins .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties due to its structural similarity to known active compounds. Its amino and carboxylate functional groups enhance its bioactivity, making it a candidate for further pharmacological studies.

Anti-inflammatory Effects

Research has suggested that compounds within this class may possess anti-inflammatory effects. These effects could be attributed to the inhibition of specific inflammatory pathways through enzyme modulation.

Case Studies

- Antitumor Activity : In related studies, compounds similar to this compound have been evaluated for their antitumor activity. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further exploration in cancer therapy .

- Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in critical biological pathways, suggesting their potential as lead compounds in drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 2-amino-4-phenylthiophene-3-carboxylate, and what are common optimization challenges?

The compound can be synthesized via modified Gewald reactions, where a ketone or aldehyde reacts with cyanoacetate derivatives and sulfur. For ethyl analogs (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate), substituents at the 4-position (e.g., phenyl groups) are introduced via aryl aldehydes . Key challenges include controlling regioselectivity and minimizing byproducts like polysubstituted thiophenes. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., morpholine or piperidine). Purification typically requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : Compare H and C NMR spectra with ethyl analogs (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify shifts in the ester group (isopropyl vs. ethyl) and aromatic protons .

- FT-IR : Confirm the presence of ester C=O (~1700 cm) and NH (~3300 cm) stretches.

- Mass Spectrometry : Match molecular ion peaks with the theoretical mass (CHNOS: ~277.35 g/mol).

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Based on safety data for ethyl analogs :

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C, away from light and moisture.

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation.

- Incompatibilities : Avoid strong oxidizers and acids to prevent decomposition.

Advanced Research Questions

Q. How do substituent variations (e.g., isopropyl vs. ethyl esters) influence the compound’s physicochemical and biological properties?

Substituents affect solubility, bioavailability, and reactivity. For example:

- Ester Group : Isopropyl esters may enhance lipophilicity (logP ~4.0 vs. ethyl’s ~3.5), impacting membrane permeability .

- Biological Activity : Ethyl analogs exhibit antimicrobial and anticancer properties; isopropyl variants may show altered potency due to steric effects on target binding .

- Stability : Bulkier esters (e.g., isopropyl) could reduce hydrolysis rates compared to ethyl .

| Substituent | logP (Predicted) | Hydrolysis Rate (Relative) |

|---|---|---|

| Ethyl | 3.5 | 1.0 |

| Isopropyl | 4.0 | 0.7 |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:

- Purity Validation : Use HPLC (>95% purity) to rule out byproduct interference .

- Dose-Response Curves : Establish IC/EC values across multiple cell lines or enzymatic assays.

- Molecular Docking : Compare binding modes of isopropyl vs. ethyl esters with targets (e.g., kinases or microbial enzymes) to explain activity differences .

Q. How can researchers assess the compound’s environmental impact and degradation pathways?

- Ecotoxicology : Use algal or Daphnia magna assays to evaluate acute toxicity (LC), referencing ethyl analog data (e.g., EC = 10–100 mg/L for aquatic organisms) .

- Degradation Studies : Perform photolysis (UV exposure) or hydrolysis (pH 7–9 buffers) to identify breakdown products via LC-MS.

- Bioaccumulation : Calculate logK to predict environmental persistence .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s reactivity or interaction with biological targets?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate binding stability in protein active sites (e.g., using GROMACS or AMBER).

- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .

Q. How should researchers design experiments to probe the compound’s mechanism of action?

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells.

- Enzymatic Assays : Test inhibition kinetics (e.g., Michaelis-Menten plots) against purified targets.

- Structural Analog Synthesis : Compare activity of derivatives (e.g., methyl, benzyl esters) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.